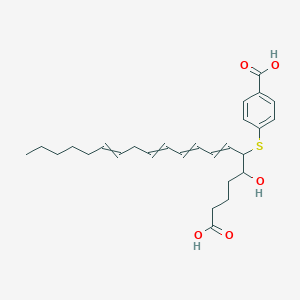

4-(1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)sulfanylbenzoic acid

CAS No.:

Cat. No.: VC14456090

Molecular Formula: C27H36O5S

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H36O5S |

|---|---|

| Molecular Weight | 472.6 g/mol |

| IUPAC Name | 4-(1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl)sulfanylbenzoic acid |

| Standard InChI | InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32) |

| Standard InChI Key | PKJINWOACFYDQN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₂₇H₃₆O₅S, with a molecular weight of 472.6 g/mol . Its IUPAC name, 4-[(4S,5R,6E,8E,10E,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid, reflects its stereochemical configuration:

-

Chiral centers: 4S and 5R configurations at the hydroxyl-bearing carbon and adjacent sulfur-linked carbon .

-

Double bonds: Four conjugated double bonds at positions 6E, 8E, 10E, and 13Z, creating a rigid, planar region . Discrepancies in stereochemical descriptors (e.g., 10E vs. 10Z in some sources) highlight the need for further analytical validation .

The structure comprises:

-

A benzoic acid moiety linked via a sulfanyl group to a 19-carbon polyunsaturated chain terminating in a carboxylic acid group .

-

Hydrogen bond donors/acceptors: 3 donors (two -OH groups, one -SH) and 6 acceptors (five oxygen atoms, one sulfur) .

Physicochemical Properties

Key properties include:

-

LogP: 6.7, indicating high lipophilicity despite the polar carboxylic acid groups .

-

Solubility: Limited aqueous solubility due to the extended hydrocarbon chain, though ionizable carboxylic acids may enhance solubility at physiological pH.

Pharmacological and Biochemical Interactions

Cysteinyl Leukotriene Receptor Modulation

Bay u9773 is a dual antagonist of cysteinyl leukotriene receptors CYSLTR1 and CYSLTR2, which mediate inflammatory responses to leukotrienes (e.g., bronchoconstriction, vascular permeability) . Key findings include:

-

Binding affinity: Nanomolar-range inhibition of both receptors, with slight selectivity for CYSLTR1 in human models .

-

Functional antagonism: Suppresses LTD₄-induced calcium mobilization in transfected HEK293 cells (IC₅₀ = 120 nM) .

| Receptor | UniProt ID | Species | Ligand Activity |

|---|---|---|---|

| CYSLTR1 | Q9Y271 | Homo sapiens | Antagonist |

| CYSLTR2 | Q9NS75 | Homo sapiens | Antagonist |

| CYSLTR1 | Q2NNR5 | Cavia porcellus | Antagonist |

Role in Inflammatory Pathways

The compound’s structural similarity to leukotrienes enables competitive inhibition, making it a tool for studying asthma, allergic rhinitis, and cardiovascular inflammation . Notably, its sulfanyl linkage may stabilize interactions with receptor cysteine residues, a hypothesis supported by molecular docking studies .

Research Applications and Limitations

Experimental Use

-

In vitro models: Used to elucidate leukotriene receptor signaling in guinea pig trachea and human lung tissue .

-

Biomarker potential: Urinary metabolites of Bay u9773 could theoretically serve as exposure biomarkers, though this remains unexplored .

Challenges and Knowledge Gaps

-

Stereochemical ambiguity: Discrepancies in double-bond configurations (e.g., 10E vs. 10Z) complicate structure-activity relationship analyses .

-

Metabolic fate: The compound’s stability under physiological conditions and its interaction with aminoacylases (which hydrolyze mercapturic acids) are uncharacterized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume